molecular formula C8H7BrN2O3 B8786235 2-Bromo-n-(2-nitrophenyl)acetamide CAS No. 5326-94-3

2-Bromo-n-(2-nitrophenyl)acetamide

Cat. No.: B8786235
CAS No.: 5326-94-3
M. Wt: 259.06 g/mol
InChI Key: MDQWPKGGEFPESZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-nitrophenyl)acetamide (CAS 5326-94-3) is a halogenated acetamide derivative with the molecular formula C₈H₇BrN₂O₃ and a molecular weight of 259.06 g/mol. Key properties include a density of 1.755 g/cm³, a melting point of 74°C (in ethanol), and a predicted boiling point of 431.1°C . The nitro group at the ortho position on the phenyl ring introduces strong electron-withdrawing effects, influencing its reactivity and intermolecular interactions, such as hydrogen bonding via the amide group . This compound is structurally analogous to several halogenated acetamides, which differ in substituents on the aromatic ring or adjacent functional groups, leading to distinct physicochemical and biological properties.

Properties

CAS No.

5326-94-3

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

2-bromo-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C8H7BrN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12)

InChI Key

MDQWPKGGEFPESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Bromo-N-(2-nitrophenyl)acetamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Data
This compound 2-NO₂ on phenyl C₈H₇BrN₂O₃ 259.06 74 Density: 1.755 g/cm³; Predicted pKa: 11.24
2-Bromo-N-(4-bromophenyl)acetamide 4-Br on phenyl C₈H₇Br₂NO 292.96 148–150 Yield: 91%; ¹H NMR (DMSO-d6): δ 10.51 (NH)
2-Bromo-N-(2-chlorophenyl)acetamide 2-Cl on phenyl C₈H₇BrClNO 248.51 N/A ¹³C NMR (CDCl3): δ 163.3 (C=O)
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide 2-OCH₃, 5-NO₂ on phenyl C₉H₉BrN₂O₄ 289.08 N/A XLogP3: 1.7; Polar Surface Area: 84.2 Ų
2-Bromo-N-(2-methyl-5-nitrophenyl)acetamide 2-CH₃, 5-NO₂ on phenyl C₉H₉BrN₂O₃ 273.08 N/A Hazard: Irritant; ChemSpider ID: 2660217
2-Bromo-N-(4-fluorophenyl)acetamide 4-F on phenyl C₈H₇BrFNO 215.06 N/A Colorless crystals
Key Observations:
  • Electron-Withdrawing vs.
  • Solubility and Polarity : Compounds with higher polar surface areas (e.g., 84.2 Ų for the methoxy-nitro derivative ) exhibit greater hydrophilicity, impacting bioavailability.
  • Thermal Stability : Higher melting points (e.g., 148–150°C for the 4-bromo analog ) correlate with stronger crystal packing, influenced by halogen interactions (C–Br⋯π or Br⋯Br contacts).

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : In this compound, the nitro and amide groups facilitate intermolecular N–H⋯O and C–H⋯Br interactions, stabilizing crystal lattices .
  • NMR Signatures : The ¹H NMR chemical shift of the NH proton varies with substituent electronic effects. For instance, the NH signal in 2-Bromo-N-(4-bromophenyl)acetamide appears at δ 10.51 , whereas electron-withdrawing nitro groups may further deshield this proton.

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